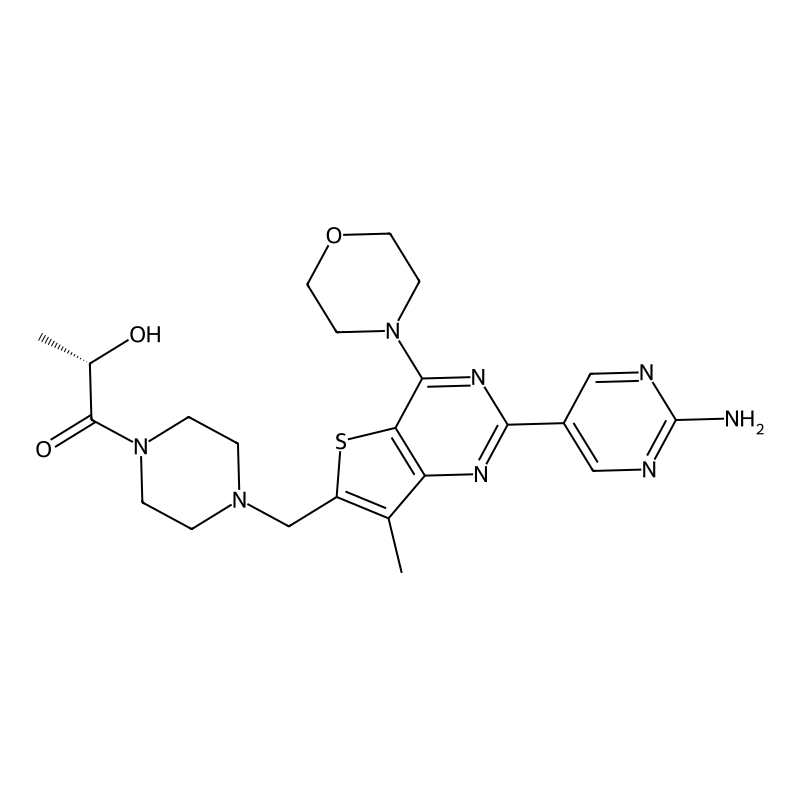

Apitolisib

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Apitolisib (GDC-0980): A Procurement Guide to a Potent, Orally Bioavailable Dual PI3K/mTOR Inhibitor

Apitolisib (GDC-0980) is a potent, selective, and orally bioavailable small molecule that dually inhibits Class I phosphatidylinositol 3-kinases (PI3K) and the mammalian target of rapamycin (mTOR) kinase. Developed for oncology research, it targets two critical nodes in the frequently dysregulated PI3K/Akt/mTOR signaling pathway. Its key procurement-relevant attributes include balanced, low-nanomolar potency against all Class I PI3K isoforms and mTOR, combined with favorable pharmacokinetic properties that facilitate consistent and reproducible dosing in preclinical models.

References

- [1] Sutherlin, D.P., Bao, L., Berry, M., et al. Discovery of a potent, selective, and orally available class I phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) kinase inhibitor (GDC-0980) for the treatment of cancer. J. Med. Chem. 54(21), 7579-7587 (2011).

- [3] Wallin, J.J., Edgar, K.A., Guan, J., et al. GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway. Mol. Cancer Ther. 10(12), 2426-2436 (2011).

- [12] Sutherlin, D.P., et al. (2011). Discovery of a Potent, Selective, and Orally Available Class I Phosphatidylinositol 3-Kinase (PI3K)/Mammalian Target of Rapamycin (mTOR) Kinase Inhibitor (GDC-0980) for the Treatment of Cancer. Journal of Medicinal Chemistry, 54(21), 7579–7587.

- [15] Wallin, J.J., et al. (2011). GDC-0980 Is a Novel Class I PI3K/mTOR Kinase Inhibitor with Robust Activity in Cancer Models Driven by the PI3K Pathway. Molecular Cancer Therapeutics, 10(12), 2426-2436.

While numerous PI3K/mTOR pathway inhibitors exist, they are not functionally interchangeable for procurement. Close analogs and in-class substitutes exhibit significant variations in kinase selectivity, cellular potency, and particularly, pharmacokinetic properties like oral bioavailability and clearance. Substituting Apitolisib with a PI3K-only inhibitor like Pictilisib (GDC-0941) fails to address mTOR-driven signaling, a key mechanism of resistance. Furthermore, substituting with other dual inhibitors like Dactolisib (BEZ235) can lead to different *in vivo* exposure and off-target effects, compromising experimental reproducibility and translational relevance. The documented high oral bioavailability of Apitolisib simplifies *in vivo* study design, a practical advantage not universally shared by other inhibitors that may require more complex formulation or administration routes.

References

- [9] Salphati, L., et al. Preclinical Assessment of the Absorption and Disposition of the Phosphatidylinositol 3-Kinase/Mammalian Target of Rapamycin Inhibitor GDC-0980 and Prediction of Its Pharmacokinetics and Efficacy in Human. Drug Metab Dispos 42:1289–1297, 2014.

- [14] Salphati, L., et al. Preclinical pharmacokinetics of the novel PI3K inhibitor GDC-0941 and prediction of its pharmacokinetics and efficacy in human. Xenobiotica. 42(10):995-1005, 2012.

- [24] Dolly, S., et al. A phase I study of apitolisib (GDC-0980) in patients with advanced solid tumors. Clin Cancer Res. 22(12):2874-84, 2016.

- [25] Maira, S. M., et al. NVP-BEZ235, a dual pan-PI3K and mTOR inhibitor, is highly effective in cancer models. Mol Cancer Ther, 7(7), 1851-1863, 2008.

High and Consistent Oral Bioavailability for Simplified In Vivo Dosing Protocols

Apitolisib demonstrates favorable oral bioavailability across multiple preclinical species, a critical parameter for ensuring consistent and effective compound exposure in *in vivo* models without requiring complex formulations. In mice, oral bioavailability was reported to be high, and in dogs, it reached up to 125%. This contrasts with other inhibitors, such as the PI3K-selective Pictilisib (GDC-0941), which showed lower bioavailability in species like monkeys (18.6%).

| Evidence Dimension | Oral Bioavailability (%) |

| Target Compound Data | Up to 125% (in dogs) |

| Comparator Or Baseline | Pictilisib (GDC-0941): 18.6% (in monkeys) |

| Quantified Difference | Significantly higher bioavailability in comparable preclinical species. |

| Conditions | Pharmacokinetic studies in preclinical animal models (dog for Apitolisib, monkey for Pictilisib). |

High oral bioavailability reduces dosing complexity and variability in animal studies, leading to more reproducible and reliable experimental outcomes.

Balanced, Low-Nanomolar Potency Against Both PI3K and mTOR Kinases

Apitolisib exhibits potent and well-balanced inhibitory activity against all Class I PI3K isoforms and mTOR. Its biochemical potency against PI3Kα is 5 nM (IC50) and against mTOR is 17 nM (Ki). This dual action contrasts sharply with PI3K-selective inhibitors like Pictilisib (GDC-0941), which has a PI3Kα IC50 of 3 nM but is significantly less active against mTOR (193-fold less active than against p110α). This balanced dual inhibition is critical for comprehensively blocking the pathway and mitigating resistance mechanisms.

| Evidence Dimension | Biochemical Potency (IC50/Ki) |

| Target Compound Data | PI3Kα IC50: 5 nM; mTOR Ki: 17 nM |

| Comparator Or Baseline | Pictilisib (GDC-0941): PI3Kα IC50: 3 nM; mTOR activity is 193-fold lower. |

| Quantified Difference | Apitolisib maintains potent, low-nanomolar activity against both PI3K and mTOR, whereas Pictilisib is highly selective for PI3K. |

| Conditions | Cell-free biochemical kinase assays. |

For studies requiring comprehensive pathway blockade, Apitolisib's dual-target profile provides a clear advantage over PI3K-selective inhibitors, which can allow for mTOR-mediated escape signaling.

Superior In Vivo Efficacy Compared to PI3K-Selective Inhibition

The dual inhibition of PI3K and mTOR by Apitolisib translates to robust *in vivo* activity. In xenograft models, Apitolisib demonstrated potent, dose-dependent tumor growth inhibition at doses as low as 1 mg/kg. In a head-to-head comparison within a breast cancer xenograft model (KPL-4), Apitolisib (GDC-0980) achieved greater tumor growth inhibition than the PI3K-selective inhibitor Pictilisib (GDC-0941) at equivalent dose levels, highlighting the therapeutic advantage of dual pathway blockade in a practical application setting.

| Evidence Dimension | Tumor Growth Inhibition (TGI) |

| Target Compound Data | Greater TGI at equivalent doses. |

| Comparator Or Baseline | Pictilisib (GDC-0941): Lower TGI at equivalent doses. |

| Quantified Difference | Qualitatively superior anti-tumor activity in a direct comparison. |

| Conditions | KPL-4 breast cancer xenograft model in mice. |

This evidence demonstrates that Apitolisib's dual-action mechanism provides a tangible performance benefit in preclinical cancer models over a closely related, PI3K-only inhibitor.

In Vivo Oncology Studies Requiring Consistent Oral Dosing and High Exposure

Apitolisib's high and reliable oral bioavailability makes it the right choice for long-term *in vivo* cancer models where consistent drug exposure is critical for data integrity. Its pharmacokinetic profile simplifies dosing regimens and reduces the experimental variability often associated with compounds requiring complex formulations or parenteral administration.

Investigating Mechanisms of Resistance to PI3K-Specific Inhibitors

Due to its balanced, potent inhibition of both PI3K and mTOR, Apitolisib is an essential tool for studying and overcoming resistance mechanisms that emerge from mTORC1/2 signaling when only PI3K is targeted. Its demonstrated superior efficacy over PI3K-only inhibitors in certain models makes it ideal for this line of research.

Cell-Based Assays and Screens Demanding Comprehensive PI3K/mTOR Pathway Blockade

In *in vitro* studies of cancer cell lines, particularly those with known PIK3CA mutations or PTEN loss, Apitolisib provides robust, dual-target engagement. This ensures a more complete shutdown of the PI3K/Akt/mTOR pathway compared to single-target agents, providing clearer, more definitive results in proliferation, apoptosis, and signaling assays.

References

- [1] Salphati, L., et al. Preclinical Assessment of the Absorption and Disposition of the Phosphatidylinositol 3-Kinase/Mammalian Target of Rapamycin Inhibitor GDC-0980 and Prediction of Its Pharmacokinetics and Efficacy in Human. Drug Metab Dispos 42:1289–1297, 2014.

- [2] Wallin, J.J., et al. GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway. Mol. Cancer Ther. 10(12), 2426-2436 (2011).

Purity

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

KEGG Target based Classification of Drugs

Serine/threonine kinases

Other

MTOR [HSA:2475] [KO:K07203]

Other CAS

Wikipedia

Dates

2: Salphati L, Pang J, Plise EG, Lee LB, Olivero AG, Prior WW, Sampath D, Wong S, Zhang X. Preclinical assessment of the absorption and disposition of the phosphatidylinositol 3-kinase/mammalian target of rapamycin inhibitor GDC-0980 and prediction of its pharmacokinetics and efficacy in human. Drug Metab Dispos. 2012 Sep;40(9):1785-96. doi: 10.1124/dmd.112.046052. Epub 2012 Jun 13. PubMed PMID: 22696419.

3: Wallin JJ, Edgar KA, Guan J, Berry M, Prior WW, Lee L, Lesnick JD, Lewis C, Nonomiya J, Pang J, Salphati L, Olivero AG, Sutherlin DP, O'Brien C, Spoerke JM, Patel S, Lensun L, Kassees R, Ross L, Lackner MR, Sampath D, Belvin M, Friedman LS. GDC-0980 is a novel class I PI3K/mTOR kinase inhibitor with robust activity in cancer models driven by the PI3K pathway. Mol Cancer Ther. 2011 Dec;10(12):2426-36. doi: 10.1158/1535-7163.MCT-11-0446. Epub 2011 Oct 13. PubMed PMID: 21998291.

4: Sutherlin DP, Bao L, Berry M, Castanedo G, Chuckowree I, Dotson J, Folks A, Friedman L, Goldsmith R, Gunzner J, Heffron T, Lesnick J, Lewis C, Mathieu S, Murray J, Nonomiya J, Pang J, Pegg N, Prior WW, Rouge L, Salphati L, Sampath D, Tian Q, Tsui V, Wan NC, Wang S, Wei B, Wiesmann C, Wu P, Zhu BY, Olivero A. Discovery of a potent, selective, and orally available class I phosphatidylinositol 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) kinase inhibitor (GDC-0980) for the treatment of cancer. J Med Chem. 2011 Nov 10;54(21):7579-87. doi: 10.1021/jm2009327. Epub 2011 Oct 7. PubMed PMID: 21981714.

Explore Compound Types